Product packaging for l-Adrenaline hydrochloride(Cat. No.:)

l-Adrenaline hydrochloride

Cat. No.: B1263384
M. Wt: 219.66 g/mol
InChI Key: ATADHKWKHYVBTJ-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-adrenaline hydrochloride is a hydrochloride. It contains a (R)-adrenaline.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14ClNO3 B1263384 l-Adrenaline hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14ClNO3

Molecular Weight

219.66 g/mol

IUPAC Name

hydron;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;chloride

InChI

InChI=1S/C9H13NO3.ClH/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9-13H,5H2,1H3;1H/t9-;/m0./s1

InChI Key

ATADHKWKHYVBTJ-FVGYRXGTSA-N

Isomeric SMILES

[H+].CNC[C@@H](C1=CC(=C(C=C1)O)O)O.[Cl-]

Canonical SMILES

[H+].CNCC(C1=CC(=C(C=C1)O)O)O.[Cl-]

Origin of Product

United States

Historical Context of L Adrenaline Research

Early Investigations of Adrenal Gland Extracts and Physiological Effects

The investigation into the function of the adrenal glands began in earnest in the 19th century. In 1856, French physiologist Alfred Vulpian made a crucial observation when he noted that ferric chloride solution turned adrenal medullary extracts green, indicating a unique chemical property of the medulla. nih.gov This was one of the first indications that the inner part of the adrenal gland contained a distinct and potent substance.

A significant breakthrough occurred in 1894 when English physician George Oliver and physiologist Edward Schafer conducted experiments showing that extracts from the adrenal medulla, when injected into animals, caused a rapid increase in blood pressure and heart rate. wikipedia.orgwjoes.com Their work, published in 1895, was the first to systematically describe the powerful physiological effects of what would later be identified as adrenaline. wjoes.comwikipedia.org These early studies laid the groundwork for isolating the active principle responsible for these dramatic effects.

Isolation and Purification of Adrenaline

The late 19th and early 20th centuries saw a race to isolate the active compound from adrenal extracts. Polish physiologist Napoleon Cybulski was among the first to obtain extracts of the adrenal gland in 1895. wikipedia.org Around the same time, John Jacob Abel, a prominent American pharmacologist, began his work on isolating the active principle, which he named "epinephrine" in 1897. wikipedia.orgebsco.com However, Abel's initial isolate was a benzoyl derivative and not the pure hormone. nih.govraolab.org

The definitive isolation and purification of adrenaline were achieved in 1901 by Japanese chemist Jōkichi Takamine. wikipedia.orgnumberanalytics.com Working with his assistant, Keizo Uenaka, Takamine developed a method to precipitate the active principle from adrenal gland extracts of sheep and oxen as a stable, crystalline substance, which he named "Adrenalin". wikipedia.orgportico.org This was a landmark achievement, as it made the pure hormone available for further chemical analysis and therapeutic use. wikipedia.org Thomas Aldrich, working at Parke-Davis, also independently purified adrenaline in the same year and confirmed its molecular formula. wikipedia.orgraolab.org

Elucidation of Adrenaline Chemical Structure

With the pure crystalline form of adrenaline available, the next challenge was to determine its chemical structure. The molecular formula was established as C₉H₁₃NO₃. raolab.orgnetmeds.com In 1903, German chemist Hermann Pauly was the first to determine the structure of adrenaline. raolab.orgnetmeds.com His work revealed that adrenaline was a catecholamine, a molecule containing a catechol (a benzene (B151609) ring with two adjacent hydroxyl groups) and an amine side chain. netmeds.comyoutube.com This structural elucidation was a critical step that paved the way for its chemical synthesis.

Early Chemical Synthesis of Adrenaline and its Racemate

The first successful chemical synthesis of adrenaline was achieved independently by Friedrich Stolz in Germany and Henry Drysdale Dakin in England in 1904. wikipedia.orgraolab.org Stolz, working at Hoechst AG, synthesized adrenaline from its ketone precursor, adrenalone. wikipedia.orgwikipedia.org This synthesis produced a racemic mixture, meaning it contained both the levorotatory (L) and dextrorotatory (D) isomers of adrenaline. It was later discovered that the naturally occurring and physiologically more active form is the L-isomer, l-adrenaline. wikipedia.org The ability to synthesize adrenaline made it more widely and cheaply available for medical use, moving beyond the reliance on animal adrenal glands. portico.orgnih.gov

Key Scientific Milestones in Catecholamine Research

The discovery and synthesis of adrenaline spurred a new field of research into related compounds, known as catecholamines. This research led to several key milestones:

Discovery of Norepinephrine (B1679862): In the course of studying adrenaline, scientists discovered another closely related catecholamine, norepinephrine (also known as noradrenaline). portico.org Initially considered an impurity in adrenaline preparations, it was later identified as a distinct neurotransmitter and a precursor in the biosynthesis of adrenaline. portico.orgnih.gov

Biosynthetic Pathway: In 1939, Hermann Blaschko and Peter Holtz independently predicted the entire biosynthetic pathway for catecholamines, starting from the amino acid tyrosine and proceeding through L-DOPA, dopamine (B1211576), noradrenaline, and finally to adrenaline. wikipedia.orgkarger.com The enzymes involved in this pathway, such as tyrosine hydroxylase and dopamine β-hydroxylase, were later characterized in the 1960s. wikipedia.orgkarger.com

Mechanism of Action: Earl Wilbur Sutherland's discovery of cyclic adenosine (B11128) monophosphate (cAMP) as a "second messenger" in the 1960s was a monumental step in understanding how adrenaline and other hormones exert their effects on cells. wikipedia.org This work, which earned him the Nobel Prize in 1971, explained that adrenaline binds to receptors on the cell surface, triggering the production of cAMP inside the cell, which then initiates a cascade of physiological responses. wikipedia.orgnih.gov

Adrenergic Receptors: The concept of specific receptors for adrenaline was proposed by Raymond Ahlquist in 1948, who classified them into alpha and beta-adrenergic receptors. nih.gov This discovery was fundamental to pharmacology, leading to the development of drugs that could selectively target these receptors to achieve specific therapeutic effects. nih.gov

The following table provides a summary of key researchers and their contributions to the understanding of adrenaline:

Researcher(s)YearContribution
Alfred Vulpian1856Observed the chemical reactivity of the adrenal medulla. nih.gov
George Oliver & Edward Schafer1894Described the pressor effects of adrenal gland extracts. wikipedia.orgwjoes.com
Napoleon Cybulski1895Obtained early extracts of the adrenal gland. wikipedia.org
John Jacob Abel1897Isolated a derivative of the active principle and named it "epinephrine". wikipedia.orgebsco.com
Jōkichi Takamine1901First to isolate and purify crystalline adrenaline. wikipedia.orgnumberanalytics.com
Hermann Pauly1903Elucidated the chemical structure of adrenaline. raolab.orgnetmeds.com
Friedrich Stolz & Henry Drysdale Dakin1904Independently achieved the first chemical synthesis of adrenaline. wikipedia.orgraolab.org
Hermann Blaschko & Peter Holtz1939Predicted the biosynthetic pathway of catecholamines. wikipedia.orgkarger.com
Raymond Ahlquist1948Proposed the existence of alpha and beta-adrenergic receptors. nih.gov
Earl Wilbur Sutherland1960sDiscovered cyclic AMP as a second messenger in hormone action. wikipedia.org

Stereochemical Aspects of L Adrenaline Hydrochloride

Biological Significance of L-Adrenaline Isomer

The biological activity of adrenaline is highly dependent on its stereochemistry. solubilityofthings.com The naturally occurring and pharmacologically active form is the R-(-)-enantiomer, commonly referred to as L-Adrenaline. transopharm.comnih.gov This isomer exhibits significantly greater potency compared to its S-(+)-enantiomer (D-Adrenaline). transopharm.comresearchgate.net Research indicates that L-Adrenaline is approximately 15 to 40 times more pharmacologically active than D-Adrenaline. transopharm.com

This pronounced difference in activity is due to the specific three-dimensional arrangement of atoms in the L-isomer, which allows for a precise fit and interaction with adrenergic receptors in the body. solubilityofthings.com The D-isomer, being a mirror image, does not bind as effectively to these receptors and is therefore considered less potent or an impurity. nih.govrsc.org Consequently, ensuring the high enantiomeric purity of L-Adrenaline in pharmaceutical formulations is crucial for its therapeutic effectiveness. transopharm.comnju.edu.cn The gradual conversion of the active L-enantiomer into the less active D-enantiomer through racemization can lead to a loss of potency in adrenaline solutions over time. nih.govnju.edu.cn

Enantiomeric Purity Assessment in L-Adrenaline Hydrochloride

Given the disparity in biological activity between its enantiomers, the assessment of enantiomeric purity is a critical aspect of quality control for this compound. nju.edu.cn Regulatory bodies and pharmacopoeias have increasingly emphasized the need for stereoselective analytical methods to quantify the individual enantiomers, rather than just the total adrenaline content. innovareacademics.in The presence of the D-(+) form is considered an impurity, and its quantification is essential to ensure the product's potency and safety. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying the enantiomers of adrenaline. innovareacademics.innih.gov These methods utilize a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA) to create a chiral environment where the two enantiomers interact differently, leading to their separation.

Various chiral HPLC methods have been developed. One common approach involves using a chiral column, such as those based on amylose (B160209) derivatives. researchgate.net For instance, a validated method uses an amylose-based stationary phase with a mobile phase consisting of n-hexane, 2-propanol, methanol, trifluoroacetic acid, and diethylamine (B46881). researchgate.net Another established method, used for long-term stability studies, employs a chiral Shodex ODS column with a mobile phase of aqueous potassium chloride and acetonitrile. innovareacademics.inglaz-ing.com

The principle behind this separation is the "three-point interaction model," where the chiral selector on the stationary phase forms transient diastereomeric complexes with the enantiomers through interactions like hydrogen bonding, electrostatic forces, or π-π interactions, resulting in different retention times.

An alternative and effective approach for determining enantiomeric purity is the coupling of a standard (achiral) HPLC method with a circular dichroism (CD) detector. nih.govresearchgate.net CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. nih.govjascoinc.com Since enantiomers have mirror-image CD spectra, this technique can distinguish between them and quantify their relative amounts. researchgate.net

This HPLC-UV-CD method allows for the simultaneous determination of the total concentration (from the UV detector) and the enantiomeric composition (from the CD detector) without requiring a specialized chiral column. nih.govnih.gov Studies have demonstrated that this approach can accurately and precisely detect the inactive D-(+) enantiomer at levels as low as 1% of the total epinephrine (B1671497) composition. nih.govresearchgate.net The results obtained from this method have been shown to be identical within experimental error to those from traditional chiral HPLC methods. nih.gov

Table 1: Comparison of Achiral HPLC-CD and Chiral HPLC for the Analysis of an Epinephrine Drug Product Data sourced from a study analyzing an injectable epinephrine solution. nih.gov

Analytical Method Total Epinephrine Concentration (mg/mL) D-(+) Enantiomer Composition (%)
Achiral HPLC with CD Detection 1.06 0.5

Racemization Kinetics and Pathways in L-Adrenaline Solutions

L-Adrenaline in aqueous solutions is susceptible to degradation, which limits its shelf-life. researchgate.netinnovareacademics.in Two of the primary degradation pathways are racemization and chemical degradation, which can occur concurrently. glaz-ing.comwiley.com

Racemization is the process by which the pure L-enantiomer converts into its D-enantiomer, eventually forming an equal mixture of both (a racemate), leading to a significant loss of pharmacological activity. nih.govwiley.com Studies on aged adrenaline injection fluids have shown that the conversion of L-adrenaline to D-adrenaline can be a significant factor in potency loss, with one study reporting that 10% of L-adrenaline was converted to D-adrenaline after four years of storage. nih.gov The rate of racemization is influenced by factors such as pH and temperature, with a minimum rate observed around pH 4. researchgate.netacs.org

In many pharmaceutical formulations, sodium metabisulfite (B1197395) is added as an antioxidant to prevent oxidative degradation. wiley.com However, this additive can directly react with adrenaline to form adrenaline sulfonate, a pharmacologically inactive product. nih.govwiley.com This sulfonation pathway represents a significant route of degradation. glaz-ing.com

Kinetic studies have been performed to simultaneously analyze the degradation of L-adrenaline via both racemization and sulfonation. nih.govwiley.com By using chiral HPLC, researchers can separate and quantify L-adrenaline, D-adrenaline, and their respective sulfonate adducts (L- and D-adrenaline sulfonate). nih.gov These studies have revealed that during storage of metabisulfite-stabilized injections, the drug rapidly degrades through both racemization and sulfonation processes. wiley.com

Table 2: Degradation Products Identified in Aged L-Adrenaline Injections Identified using chiral HPLC with mass spectrometric detection. nih.govwiley.com

Parent Compound Degradation Product Degradation Pathway
L-Adrenaline D-Adrenaline Racemization
L-Adrenaline L-Adrenaline Sulfonate Sulfonation

Oxidative Degradation and Racemization Interplay

Long-term stability studies have analyzed the relative contributions of these pathways. An analysis of adrenaline injections aged between 3 and 33 years found that while 10% oxidation occurred after about 11 years, a 10% conversion of L-adrenaline to D-adrenaline (racemization) occurred in just 4 years. nih.gov This indicates that under certain storage conditions, racemization can be a faster degradation pathway than oxidation, significantly impacting the product's shelf-life and efficacy. researchgate.netnih.gov The degradation processes are known to be accelerated by exposure to air, heat, and light. researchgate.net

Influence of Environmental Factors on L-Adrenaline Racemization

The stereochemical integrity of this compound is paramount to its biological activity. However, the molecule is susceptible to racemization, the process by which the biologically active L-enantiomer converts to its less active D-enantiomer, leading to a loss of potency. This process is significantly influenced by various environmental factors, including pH, temperature, and the composition of buffer systems.

The racemization of adrenaline in solution follows first-order kinetics with respect to the substrate. researchgate.net This degradation pathway is of particular concern in pharmaceutical formulations, as the conversion of the L-isomer to the D-isomer can substantially affect the therapeutic efficacy of the product over its shelf life. glaz-ing.comnih.gov

Influence of pH

The pH of the aqueous solution is a critical determinant of the rate of racemization of L-Adrenaline. Research has consistently shown that the racemization is acid-catalyzed, with the rate increasing as the pH of the solution decreases. researchgate.net Specifically, the rate of racemization becomes more pronounced at pH values below 4. researchgate.net

Studies on an adrenaline derivative have indicated that the minimum rate of racemization occurs at approximately pH 4. researchgate.net For epinephrine, an optimal pH range of approximately 3.0 to 3.8 is suggested to strike a balance between minimizing both racemization and oxidation. finnegan.com In fact, increasing the pH from 2.5 to 4.0 has been observed to decrease the racemization of epinephrine by about 60% or more.

Long-term stability studies of L-Adrenaline injections have provided insights into the extent of racemization at different pH values. For instance, approximately 10% racemization to the D-isomer was reported after four years of storage at pH 2.48, and after three years at a pH of 3.0–3.5. glaz-ing.com In some formulations with a pH range of 3.25-3.70, the D-epinephrine content reached 5.6% after two years of storage. finnegan.com

Table 1: Effect of pH on L-Adrenaline Racemization
pHObservationReference
< 4Increased rate of racemization (acid-catalyzed) researchgate.net
4Minimum rate of racemization for an adrenaline derivative researchgate.net
3.0 - 3.8Optimal pH for minimizing both racemization and oxidation finnegan.com
2.48~10% racemization to D-isomer after 4 years of storage glaz-ing.com
3.0 - 3.5~10% racemization to D-isomer after 3 years of storage glaz-ing.com
3.25 - 3.705.6% D-epinephrine content after 2 years of storage finnegan.com

Influence of Temperature

Temperature is another critical factor that accelerates the racemization of L-Adrenaline. google.com An increase in temperature generally leads to a higher rate of conversion of the L-isomer to the D-isomer. google.com This relationship is crucial for determining the appropriate storage conditions and shelf-life of adrenaline-containing products.

Kinetic studies have been conducted to quantify the effect of temperature on the racemization rate. The heat of activation, a measure of the energy required for the reaction to occur, has been determined for the racemization of epinephrine. At a pH of 4.0, the heat of activation was found to be 23.6 kcal/mole, and at a pH of 4.4, it was 23.9 kcal/mole. These values provide a quantitative measure of the temperature sensitivity of the racemization process.

Table 2: Heat of Activation for Epinephrine Racemization
pHHeat of Activation (kcal/mole)Reference
4.023.6
4.423.9

Influence of Buffers

The composition of the buffer system used in a formulation can also influence the stability of L-Adrenaline, although the direct catalytic effect of different buffer species on racemization is not as extensively documented as the effects of pH and temperature. However, studies on adrenaline derivatives have shown that certain buffer components can catalyze hydrolysis, a related degradation pathway.

For example, significant buffer catalysis of hydrolysis has been observed with citrate (B86180) and malate (B86768) buffers. researchgate.net In contrast, maleate (B1232345) and phosphate (B84403) buffers did not show a similar catalytic effect on the hydrolysis of the studied adrenaline derivative. researchgate.net While this pertains to hydrolysis, it highlights the potential for specific buffer ions to interact with and influence the stability of the adrenaline molecule. Further research is needed to specifically quantify the catalytic effects of various buffer systems on the racemization of this compound.

Biosynthesis and Enzymatic Transformations of L Adrenaline

Catecholamine Biosynthesis Pathway

The synthesis of catecholamines, including L-Adrenaline, begins with the amino acid L-tyrosine. wikipedia.org This pathway involves a series of enzymatic reactions that sequentially modify the tyrosine molecule. wikipedia.orgwikipedia.org Tyrosine itself is derived from dietary protein or synthesized from phenylalanine in the liver by the enzyme phenylalanine hydroxylase. derangedphysiology.com The catecholamine biosynthesis pathway is crucial for producing dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497) (adrenaline), which act as hormones and neurotransmitters. pathbank.orgnih.gov These water-soluble molecules are produced mainly in the chromaffin cells of the adrenal medulla and postganglionic fibers of the sympathetic nervous system. wikipedia.org

The general sequence of the catecholamine biosynthesis pathway is as follows:

Tyrosine → L-DOPA : Catalyzed by tyrosine hydroxylase. wikipedia.orgderangedphysiology.com

L-DOPA → Dopamine : Catalyzed by aromatic L-amino acid decarboxylase (DOPA decarboxylase). wikipedia.orgderangedphysiology.com

Dopamine → Norepinephrine : Catalyzed by dopamine beta-hydroxylase. wikipedia.orgderangedphysiology.com

Norepinephrine → Epinephrine (Adrenaline) : Catalyzed by phenylethanolamine N-methyltransferase. wikipedia.orgderangedphysiology.com

Table 1: Overview of the Catecholamine Biosynthesis Pathway
PrecursorProductEnzymeCofactors/Requirements
L-PhenylalanineL-TyrosinePhenylalanine hydroxylaseTetrahydrobiopterin (B1682763), O₂
L-TyrosineL-DOPATyrosine hydroxylaseTetrahydrobiopterin, O₂, Fe²⁺ wikipedia.org
L-DOPADopamineAromatic L-amino acid decarboxylase (DOPA decarboxylase)Pyridoxal (B1214274) phosphate (B84403) (Vitamin B6) derangedphysiology.com
DopamineNorepinephrineDopamine beta-hydroxylaseAscorbic acid (Vitamin C), Copper wikipedia.orgwikipedia.org
NorepinephrineL-Adrenaline (Epinephrine)Phenylethanolamine N-methyltransferase (PNMT)S-adenosyl-L-methionine (SAMe) wikipedia.org

Enzymatic Steps in L-Adrenaline Synthesis

The synthesis of L-Adrenaline is a multi-step process involving several key enzymes that catalyze specific reactions.

Tyrosine Hydroxylase Activity and Regulation

The conversion of L-tyrosine to 3,4-dihydroxyphenylalanine (L-DOPA) is catalyzed by tyrosine hydroxylase (TH). wikipedia.org This step is the rate-limiting step in the biosynthesis of all catecholamines. derangedphysiology.comnih.govwiley.com TH is a mixed-function oxidase that requires molecular oxygen and uses tetrahydrobiopterin as a cofactor. nih.gov The enzyme is a homotetramer, with each subunit having a molecular weight of approximately 60,000. nih.gov

The activity of tyrosine hydroxylase is intricately regulated through several mechanisms:

Feedback Inhibition : The enzyme is inhibited by the end-products of the pathway, namely dopamine, norepinephrine, and epinephrine. nih.govwiley.com These catecholamines can bind to the enzyme, reducing its activity. nih.gov Dopamine, for instance, binds to both high- and low-affinity sites on TH, which decreases the enzyme's maximum velocity (Vmax) and increases its Michaelis constant (Km) for the tetrahydrobiopterin cofactor. nih.gov

Phosphorylation : The activity of TH is increased in the short term by phosphorylation of its serine residues (Ser8, Ser19, Ser31, and Ser40) by various protein kinases. nih.govwikipedia.org For example, cAMP-dependent protein kinase phosphorylates Ser40, which relieves the feedback inhibition caused by catecholamines. wikipedia.org

Transcriptional Regulation : Long-term regulation involves changes in the expression of the TH gene. Hormones like glucocorticoids and second messengers such as cAMP can increase the transcription of TH. wikipedia.org

Aromatic L-Amino Acid Decarboxylase (DOPA Decarboxylase)

Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase, is the enzyme responsible for converting L-DOPA to dopamine. derangedphysiology.comwikipedia.org This enzyme is a lyase and requires pyridoxal phosphate (a form of vitamin B6) as a cofactor. derangedphysiology.comwikipedia.org The reaction occurs rapidly, making it difficult to measure L-DOPA levels in the brain without first inhibiting AADC. wikipedia.org AADC is not specific to L-DOPA and can also decarboxylate other aromatic L-amino acids, such as 5-hydroxytryptophan (B29612) in the serotonin (B10506) synthesis pathway. wikipedia.org In humans, the gene encoding AADC is located on chromosome 7. wikipedia.org

Dopamine Beta-Hydroxylase Role

Dopamine beta-hydroxylase (DBH) catalyzes the conversion of dopamine to norepinephrine. wikipedia.orgderangedphysiology.com It is a copper-containing oxygenase that requires ascorbic acid (vitamin C) as a cofactor. wikipedia.orgnih.gov DBH is a 290 kDa tetramer composed of four identical subunits. wikipedia.org A unique feature of DBH is that it is the only enzyme in the synthesis of small-molecule neurotransmitters that is bound to the inner membrane of synaptic vesicles. wikipedia.orgnih.gov This means that norepinephrine is synthesized directly inside these vesicles. wikipedia.org DBH is released along with catecholamines from nerve endings and the adrenal gland and can be found in the plasma. nih.gov

Phenylethanolamine N-Methyltransferase (PNMT) Specificity and Expression

The final step in the synthesis of L-Adrenaline is the methylation of norepinephrine, a reaction catalyzed by phenylethanolamine N-methyltransferase (PNMT). wikipedia.orgderangedphysiology.com This enzyme transfers a methyl group from the donor molecule S-adenosyl-L-methionine (SAMe) to the primary amine of norepinephrine. wikipedia.orgfirsthope.co.in

PNMT is primarily found in the chromaffin cells of the adrenal medulla. wikipedia.orgwikipedia.org Its expression is also detected in small groups of neurons in the brainstem and in certain heart cells. wikipedia.orgnih.govtandfonline.com The expression of the PNMT gene is significantly influenced by glucocorticoids, such as cortisol, which are released from the adrenal cortex in response to stress. wikipedia.orgderangedphysiology.com Glucocorticoids increase the synthesis of PNMT, thereby enhancing the production of adrenaline. derangedphysiology.comwikipedia.org The human PNMT gene is located on chromosome 17. wikipedia.org

Table 2: Key Enzymes in L-Adrenaline Synthesis
EnzymeReaction CatalyzedLocationKey Regulators/Cofactors
Tyrosine Hydroxylase (TH)L-Tyrosine → L-DOPACytoplasm of catecholaminergic neurons and chromaffin cells derangedphysiology.comTetrahydrobiopterin, O₂, Fe²⁺, Feedback inhibition by catecholamines, Phosphorylation wikipedia.orgnih.govwiley.com
Aromatic L-Amino Acid Decarboxylase (AADC)L-DOPA → DopamineCytoplasm derangedphysiology.comPyridoxal phosphate (Vitamin B6) derangedphysiology.com
Dopamine Beta-Hydroxylase (DBH)Dopamine → NorepinephrineSynaptic vesicles wikipedia.orgnih.govAscorbic acid (Vitamin C), Copper wikipedia.orgwikipedia.org
Phenylethanolamine N-Methyltransferase (PNMT)Norepinephrine → L-AdrenalineCytosol of adrenal medulla chromaffin cells wikipedia.orgwikipedia.orgS-adenosyl-L-methionine (SAMe), Glucocorticoids wikipedia.orgwikipedia.org

Enzymatic Degradation of L-Adrenaline and Metabolites

The action of L-Adrenaline is terminated through reuptake into nerve terminals and, more significantly, by enzymatic degradation. wikipedia.org The two primary enzymes involved in the catabolism of catecholamines, including adrenaline, are catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). wikipedia.org

Catechol-O-methyltransferase (COMT) : This enzyme is present in the synaptic cleft and the cytosol of cells. wikipedia.org It catalyzes the transfer of a methyl group from SAMe to the 3-hydroxyl group of the catechol nucleus, converting adrenaline to metanephrine. pixorize.com

Monoamine oxidase (MAO) : Located in the outer membrane of mitochondria, MAO catalyzes the oxidative deamination of catecholamines. wikipedia.org MAO converts adrenaline and noradrenaline to 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL). nih.gov

These initial steps are followed by further reactions involving aldehyde dehydrogenase and aldehyde reductase. wikipedia.org The ultimate end product of adrenaline and noradrenaline degradation is vanillylmandelic acid (VMA), which is then excreted in the urine. wikipedia.orgpixorize.com A significant portion of adrenaline metabolites are also excreted as sulfate (B86663) and glucuronide conjugates. drugbank.com

Table 3: Enzymes and Metabolites in L-Adrenaline Degradation
EnzymeAction on Adrenaline/MetabolitesResulting Metabolite
Catechol-O-methyltransferase (COMT)Methylates adrenalineMetanephrine pixorize.com
Monoamine Oxidase (MAO)Deaminates adrenaline3,4-Dihydroxyphenylglycolaldehyde (DOPEGAL) nih.gov
Aldehyde Dehydrogenase (AD) / Aldehyde Reductase (AR)Act on intermediate metabolitesVanillylmandelic Acid (VMA) - final product wikipedia.orgpixorize.com

Catechol-O-Methyltransferase (COMT) Action

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic inactivation of catecholamines, including L-Adrenaline. wikipedia.orgnih.gov It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol structure of adrenaline. wikipedia.orgtaylorandfrancis.com This process, known as O-methylation, leads to the formation of metanephrine. wikipedia.orgdrugbank.com

There are two main isoforms of COMT: a soluble form (S-COMT) and a membrane-bound form (MB-COMT). nih.gov While S-COMT is found in various tissues like the liver and kidneys, MB-COMT is more prevalent in the brain. nih.gov The liver is a primary site for the degradation of circulating adrenaline via COMT. drugbank.com

The action of COMT is crucial for terminating the biological activity of adrenaline. taylorandfrancis.com Inhibition of COMT can lead to increased levels of circulating adrenaline and noradrenaline. ahajournals.org

Monoamine Oxidase (MAO) Activity

Monoamine oxidase (MAO) is another critical enzyme responsible for the degradation of L-Adrenaline. wikipedia.org MAO is a flavoprotein located on the outer membrane of mitochondria and exists in two isoforms, MAO-A and MAO-B. ucl.ac.ukmdpi.com Both isoforms can catalyze the breakdown of adrenaline. ucl.ac.uk

MAO catalyzes the oxidative deamination of adrenaline, converting it to an aldehyde intermediate, 3,4-dihydroxy phenyl glycolaldehyde (B1209225) (DOPEGAL). nih.gov This reaction uses oxygen as an electron acceptor and produces hydrogen peroxide as a byproduct. mdpi.com The subsequent metabolism of DOPEGAL by aldehyde dehydrogenase or aldehyde reductase leads to the formation of other metabolites. nih.gov

In the brain, MAO-A is predominantly found in neurons, while MAO-B is mostly located in astrocytes. ucl.ac.uk The inactivation of adrenaline by MAO is a vital process for regulating its levels and preventing excessive stimulation. wikipedia.org

Other Degradative Enzymes and Pathways

Following the initial actions of COMT and MAO, further enzymatic steps are involved in the complete degradation of L-Adrenaline. The aldehyde intermediates produced by MAO are further metabolized by aldehyde dehydrogenase and aldehyde reductase. nih.gov

Specifically, DOPEGAL, the product of adrenaline deamination, is preferentially converted to 3,4-dihydroxy phenyl glycol (DHPG) by aldehyde reductase. nih.gov The end product of both adrenaline and noradrenaline degradation is vanillylmandelic acid (VMA), which is then excreted in the urine. wikipedia.org

Another potential degradation pathway that has been studied is sulfonation. In some formulations, L-adrenaline can undergo degradation to form L- and D-adrenaline sulfonate. nih.gov

Enzymatic Modification and Biocatalysis Studies

The enzymes involved in the metabolism of L-Adrenaline have been the subject of biocatalysis research. For instance, tyrosinase (also known as polyphenol oxidase) from sources like bananas has been shown to catalyze the oxidation of adrenaline. scirp.org This property has been explored for the development of biosensors. scirp.org

Chemical Synthesis and Derivatization of L Adrenaline Hydrochloride

Established Synthetic Routes for Racemic Adrenaline

Initial chemical syntheses of adrenaline did not distinguish between its stereoisomers, resulting in a racemic mixture. Two primary historical routes for producing racemic adrenaline are detailed below.

A well-established method for synthesizing racemic adrenaline involves the chemical reduction of adrenalone hydrochloride. google.comnih.gov This process typically utilizes hydrogenation to convert the ketone group of adrenalone into a hydroxyl group, yielding the racemic mixture of adrenaline. google.com One specific method involves the catalytic reduction of adrenalone using Raney nickel. nih.gov Another approach describes the hydrogenation of adrenalone hydrochloride in the presence of a palladium hydroxide catalyst to produce racemic adrenaline. google.com

Another significant pathway to racemic adrenaline begins with ω-chloro-3,4-dihydroxyacetophenone, also known as chloroacetylcatechol. google.comchemicalbook.com In this multi-step synthesis, ω-chloro-3,4-dihydroxyacetophenone is first reacted with an excess of methylamine. This reaction yields ω-methylamino-3,4-dihydroxyacetophenone, which is identical to adrenalone. chemicalbook.com The subsequent reduction of adrenalone, as described in the previous section, produces racemic adrenaline. chemicalbook.com This initial reaction to form adrenalone hydrochloride can be achieved by treating 2-Chloro-3',4'-dihydroxyacetophenone (CDHA) with aqueous methylamine. google.comgoogle.com

Asymmetric Synthesis Methodologies for L-Adrenaline Hydrochloride

Given that the pharmacological activity of adrenaline resides almost exclusively in the L-enantiomer (R-(-)-adrenaline), methods to selectively synthesize or isolate this isomer are of paramount importance. transopharm.com Asymmetric synthesis offers a more direct and efficient approach compared to the resolution of racemic mixtures. transopharm.com

The use of chiral catalysts allows for the direct, enantioselective synthesis of L-Adrenaline. One such method involves the asymmetric hydrogenation of an N-protected adrenalone derivative using a rhodium catalyst system with a chiral, bidentate phosphine ligand. google.com This process can achieve high optical purity of over 98% enantiomeric excess (ee). google.com

Another enantioselective synthesis route reacts pyrocatechol with chloroacetyl chloride to form an intermediate, which is then hydrogenated under pressure using a chiral hydroxyalkyl ferrocenyl phosphine as a catalyst. ewadirect.comresearchgate.net This method, however, can be time-consuming. ewadirect.comresearchgate.net Industrial production has largely moved away from older, non-stereoselective hydrogenation methods followed by racemate separation in favor of these more efficient enantioselective techniques. google.com A process utilizing an N-benzyl protected adrenalone, followed by asymmetric hydrogenation and subsequent deprotection, has been shown to produce L-adrenaline with a total yield of 75% or more and an optical purity of 98% ee or greater. google.com

A classical and still relevant method for separating the enantiomers of racemic adrenaline is through diastereomer precipitation. transopharm.com This technique involves reacting the racemic mixture with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. pbworks.comlibretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. pbworks.comlibretexts.org

For adrenaline, L-(+)-tartaric acid is a commonly used resolving agent. google.comchemicalbook.com The reaction of racemic adrenaline with L-(+)-tartaric acid in a solvent like methanol produces two diastereomeric salts: (-)-adrenaline-L-tartrate and (+)-adrenaline-L-tartrate. google.com Due to differences in their solubility, one diastereomer will preferentially crystallize out of the solution. pbworks.com This allows for the separation of the desired (-)-adrenaline tartrate salt, which can then be treated with a base to yield the pure L-adrenaline enantiomer. google.com However, research has shown that the formation of a metastable solid solution between the two diastereomeric salts can limit the enrichment of (-)-epinephrine in a single crystallization step. researchgate.net Chiral auxiliaries such as D-tartaric acid, L-tartaric acid, and various derivatives of tartaric and mandelic acid can be employed in this process. google.com

Derivatization Strategies for L-Adrenaline Research

Derivatization is a chemical modification process used to alter the properties of a compound to make it more suitable for a particular analytical method. In L-adrenaline research, derivatization is often employed to improve chromatographic separation and detection sensitivity.

For instance, phthalylglycyl chloride has been used as a derivatization agent for the determination of adrenaline in urine samples using liquid chromatography-mass spectrometry (LC-MS). mdpi.com This derivatization increases the retention of adrenaline on a reversed-phase chromatography column. mdpi.com Another strategy involves in-matrix derivatization using propionic anhydride, which has been shown to improve the sensitivity of mass spectrometric detection for catecholamines, including adrenaline. nih.gov This process creates stable derivatives, which is particularly important for catecholamines as they are prone to oxidation. nih.gov Other derivatization reagents reported for the analysis of catecholamines include benzoyl chloride, dansyl chloride (DNS), and Lissamine rhodamine B sulfonyl chloride (LRSC). researchgate.net

Impurity Profiling in Synthetic this compound

The control and monitoring of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring their quality, safety, and efficacy. For this compound, a potent sympathomimetic amine, a thorough impurity profile is essential. Impurities can originate from various sources, including the synthetic route, starting materials, intermediates, reagents, and degradation of the final product during storage. Regulatory bodies like the FDA and international guidelines such as those from the ICH provide a framework for the identification, qualification, and control of these impurities in new drug substances. fda.gov

The impurity profile of this compound can be broadly categorized into process-related impurities and degradation products.

Process-Related Impurities These impurities are introduced during the manufacturing process. They may include unreacted starting materials, intermediates, by-products, and reagents. uspnf.com Common specified impurities that are monitored in the synthesis of this compound include compounds structurally similar to the main substance.

Noradrenaline (Impurity B): A precursor and a related catecholamine that lacks the N-methyl group present in adrenaline. pharmaffiliates.com

Adrenalone (Impurity C): An intermediate in some synthetic pathways, it is the ketone analog of adrenaline. pharmaffiliates.comaxios-research.com

Other Synthetic Intermediates: Various other compounds, such as those involving benzyl-protected groups (e.g., Adrenaline Impurity D and E), may be present depending on the specific synthetic route employed. pharmaffiliates.com

Degradation Products L-Adrenaline is susceptible to degradation, especially in solution, through several pathways, leading to a loss of potency and the formation of potentially harmful substances. researchgate.net Key degradation pathways include racemization, sulfonation, and oxidation.

Racemization: The therapeutically active isomer is L-Adrenaline. Through racemization, it can convert to its enantiomer, D-Adrenaline. researchgate.netnih.govglaz-ing.com D-Adrenaline is considered the most abundant degradation product in some older solutions and is a critical impurity to monitor as it possesses significantly lower pharmacological activity. researchgate.net

Sulfonation: In injectable formulations that often contain sodium metabisulfite (B1197395) as an antioxidant, L-Adrenaline can undergo sulfonation. regulations.gov This reaction leads to the formation of L- and D-adrenaline sulfonate, which are inactive degradation products. nih.govsemanticscholar.org

Oxidation: The catechol moiety of adrenaline is prone to oxidation, which can lead to the formation of colored products like adrenochrome (B1665551). bjgp.org

Analytical Methodologies for Impurity Detection A range of analytical techniques are employed to separate, identify, and quantify the impurities in this compound. The selection of a method depends on the specific impurity of concern.

High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for impurity profiling of adrenaline.

Chiral HPLC is essential for separating and quantifying the D-enantiomer from the active L-Adrenaline. nih.govglaz-ing.com

Reversed-phase HPLC with UV or electrochemical detectors is effective for determining adrenaline and related impurities like adrenalone, epinephrine (B1671497) sulfonic acid, and norepinephrine (B1679862). semanticscholar.orgnih.gov

Mass Spectrometry (MS): Often used in conjunction with HPLC (LC-MS), MS is a powerful tool for the identification and structural elucidation of unknown impurities by providing information on their molecular weight and fragmentation patterns. nih.gov

Gas Chromatography (GC): This technique can be utilized for the analysis of volatile impurities, such as residual solvents that may be left over from the manufacturing process.

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR): These spectroscopic techniques provide detailed information about the chemical structure of impurities and are crucial for their definitive identification.

The following tables summarize common impurities found in this compound and the analytical methods used for their detection.

Table 1: Common Impurities in this compound

This table lists some of the known process-related and degradation impurities of L-Adrenaline.

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Type
Noradrenaline (Adrenaline - Impurity B)C₈H₁₁NO₃169.18Process-Related
Adrenalone (Adrenaline - Impurity C)C₉H₁₁NO₃181.19Process-Related
Adrenaline - Impurity DC₁₆H₁₉NO₃273.33Process-Related
Adrenaline - Impurity EC₁₆H₁₇NO₃271.31Process-Related
Adrenaline EP Impurity FC₉H₁₃NO₅S247.27Degradation
D-AdrenalineC₉H₁₃NO₃183.20Degradation (Enantiomer)
Adrenaline Sulfonic AcidC₉H₁₃NO₆S263.27Degradation

Data sourced from Pharmaffiliates and Veeprho. pharmaffiliates.comveeprho.com

Table 2: Analytical Techniques for Impurity Profiling

This table outlines the primary analytical methods for identifying and quantifying impurities in this compound.

Analytical TechniquePurposeDetectors Used
Chiral High-Performance Liquid Chromatography (HPLC)Separation and quantification of enantiomers (L- and D-Adrenaline).UV, Mass Spectrometry (MS)
Reversed-Phase HPLCSeparation and quantification of adrenaline and its related impurities (e.g., adrenalone, norepinephrine).UV, Electrochemical (EC)
Liquid Chromatography-Mass Spectrometry (LC-MS)Identification and structural elucidation of known and unknown impurities.Mass Spectrometer
Gas Chromatography (GC)Analysis of volatile organic impurities and residual solvents.Flame Ionization Detector (FID), MS

Information sourced from various analytical and stability studies. nih.govsemanticscholar.orgnih.gov

Molecular Interactions and Signal Transduction Pathways of L Adrenaline

Adrenergic Receptor Subtype Selectivity and Affinity

L-Adrenaline is a non-selective agonist of all adrenergic receptors, meaning it can bind to and activate both α- and β-adrenergic receptor subtypes. However, its affinity, or the strength of binding, varies among these subtypes, which influences the physiological response at different concentrations. Adrenergic receptors are broadly classified into two main groups: alpha (α) and beta (β), which are further subdivided into several subtypes: α1 (α1A, α1B, α1D), α2 (α2A, α2B, α2C), β1, β2, and β3. wikipedia.orgnih.gov

Alpha-Adrenergic Receptor Subtypes (α1, α2) and L-Adrenaline Binding

L-Adrenaline binds to both α1 and α2-adrenergic receptors. guidetopharmacology.org The α1-adrenergic receptors are primarily coupled to Gq proteins and are postsynaptically located, mediating excitatory cellular responses. cvphysiology.com In contrast, α2-adrenergic receptors are typically coupled to Gi proteins and are often found on presynaptic nerve terminals, where they inhibit further neurotransmitter release. pittmedcardio.com

Recent research has revealed that epinephrine (B1671497) exhibits distinct binding conformations when engaging with α- and β-adrenergic receptors. nih.gov Epinephrine and norepinephrine (B1679862) demonstrate relatively equal affinities for both types of alpha-receptors. berkeley.edu

Binding Affinity of L-Adrenaline for Alpha-Adrenergic Receptor Subtypes
Receptor SubtypeRelative Affinity of L-AdrenalinePrimary G-Protein Coupling
α1 (α1A, α1B, α1D)HighGq
α2 (α2A, α2B, α2C)HighGi

Beta-Adrenergic Receptor Subtypes (β1, β2, β3) and L-Adrenaline Binding

L-Adrenaline also demonstrates high affinity for all three β-adrenergic receptor subtypes (β1, β2, and β3), which are all coupled to Gs proteins. wikipedia.org Notably, β1-receptors have a high affinity for both norepinephrine and adrenaline. nih.gov While L-Adrenaline binds effectively to both β1 and β2 receptors, its affinity for β2 receptors is particularly high, which is significant at physiological concentrations. pittmedcardio.com In fact, at lower circulating concentrations, the stimulation of β-adrenoreceptors dominates due to L-Adrenaline's higher affinity for the β2 adrenoreceptor compared to the α1 adrenoreceptor. wikipedia.org

The interaction between L-Adrenaline and β-adrenergic receptors involves key molecular contacts. These include an ionic interaction between the amino group of L-Adrenaline and an aspartic acid residue in the receptor, as well as hydrogen bonding between the catechol hydroxyl groups of L-Adrenaline and serine residues within the receptor structure. nih.gov

Binding Affinity of L-Adrenaline for Beta-Adrenergic Receptor Subtypes
Receptor SubtypeRelative Affinity of L-AdrenalinePrimary G-Protein Coupling
β1HighGs
β2Very HighGs (can also couple to Gi)
β3HighGs (can also couple to Gi)

G-Protein Coupled Receptor (GPCR) Signaling Mechanisms

The binding of L-Adrenaline to adrenergic receptors initiates a conformational change in the receptor, which in turn activates an associated heterotrimeric G-protein on the intracellular side of the plasma membrane. The specific G-protein activated (Gq, Gi, or Gs) is dependent on the receptor subtype and dictates the subsequent downstream signaling cascade. wikipedia.org

Adenylyl Cyclase-cAMP-Protein Kinase A Pathway Activation

Activation of β-adrenergic receptors by L-Adrenaline leads to the stimulation of the Gs alpha subunit. This activated subunit then binds to and activates the enzyme adenylyl cyclase. cvphysiology.comresearchgate.net Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. berkeley.eduresearchgate.net

The accumulation of intracellular cAMP leads to the activation of protein kinase A (PKA). berkeley.edunih.gov PKA is a serine/threonine kinase that phosphorylates a multitude of downstream target proteins, thereby regulating their activity and leading to a cellular response. nih.gov This signaling cascade is characterized by significant amplification, where a single molecule of L-Adrenaline can lead to the activation of numerous PKA enzymes. berkeley.edu The duration of this signaling can be prolonged, with studies showing that agonist-occupied β1AR can continuously signal to adenylyl cyclase for more than 8 hours in cardiac myocytes. nih.gov

Phosphoinositide 3-Kinase (PI3-K) Signaling

The relationship between L-Adrenaline and the Phosphoinositide 3-Kinase (PI3-K) signaling pathway is complex and appears to be modulatory rather than a direct activation. Research has shown that L-Adrenaline on its own does not typically activate protein kinase B (PKB/Akt), a key downstream effector of PI3-K. However, it can significantly potentiate insulin-stimulated PKB phosphorylation and activity. nih.gov This potentiation occurs via β-adrenergic receptor activation and the subsequent accumulation of cAMP, but interestingly, it does not involve an increase in insulin-stimulated PI 3-kinase activity itself. nih.gov This suggests a crossover between the adrenaline and insulin (B600854) signaling pathways.

Conversely, other studies have indicated that epinephrine can inhibit the p110α isoform of PI3K via the Hippo kinases, leading to an impairment of downstream insulin signaling. dntb.gov.ua This highlights the context-dependent nature of L-Adrenaline's influence on the PI3-K pathway.

Inositol Trisphosphate and Calcium Mobilization

The binding of L-Adrenaline to α1-adrenergic receptors activates the Gq family of G-proteins. cvphysiology.com The activated α subunit of the Gq protein stimulates the enzyme phospholipase C (PLC). cvphysiology.comnih.gov PLC then cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). nih.govyoutube.comwikipedia.org

IP3 is a water-soluble molecule that diffuses through the cytosol and binds to IP3 receptors, which are ligand-gated calcium channels located on the membrane of the endoplasmic reticulum. youtube.comwikipedia.org This binding triggers the release of stored calcium ions (Ca2+) from the endoplasmic reticulum into the cytosol, leading to a rapid increase in intracellular calcium concentration. youtube.comwikipedia.org This rise in cytosolic calcium, often in conjunction with DAG-mediated activation of protein kinase C (PKC), initiates a variety of cellular responses, including smooth muscle contraction. nih.govnih.gov

Receptor Desensitization and Internalization Mechanisms

Continuous or prolonged exposure of adrenergic receptors to L-Adrenaline hydrochloride leads to a waning of the cellular response, a phenomenon known as desensitization. This process is crucial for preventing overstimulation and maintaining cellular homeostasis. Desensitization can be broadly categorized into short-term and long-term mechanisms.

Short-term desensitization , occurring within seconds to minutes, is primarily mediated by the phosphorylation of the adrenergic receptors. Upon agonist binding and activation, G protein-coupled receptor kinases (GRKs) are recruited to the intracellular domains of the receptor. GRKs phosphorylate specific serine and threonine residues on the receptor's C-terminal tail and third intracellular loop. This phosphorylation event increases the receptor's affinity for a class of proteins called β-arrestins. The binding of β-arrestin to the phosphorylated receptor sterically hinders its interaction with G proteins, effectively uncoupling the receptor from its downstream signaling cascade and dampening the immediate response.

Long-term desensitization involves the physical removal of receptors from the cell surface through internalization or endocytosis. β-arrestin, in addition to its role in uncoupling, acts as an adaptor protein, recruiting components of the endocytic machinery, such as clathrin and AP-2. This leads to the formation of clathrin-coated pits and the subsequent internalization of the receptor-β-arrestin complex into endosomes.

Once internalized, the fate of the adrenergic receptor is determined by the specific receptor subtype and cellular context. Receptors can be dephosphorylated within the endosome and recycled back to the plasma membrane, a process that allows for the resensitization of the cellular response. Alternatively, receptors can be targeted for degradation in lysosomes, leading to a reduction in the total number of receptors, a process termed downregulation . This downregulation is a key mechanism of long-term desensitization, requiring hours to days for receptor synthesis to restore normal cellular responsiveness.

The desensitization process is not uniform across all adrenergic receptor subtypes. For instance, the β2-adrenergic receptor has been extensively studied as a model for homologous desensitization, where only the activated receptor is desensitized. In contrast, heterologous desensitization can also occur, where the activation of one type of receptor leads to the desensitization of other, non-activated receptors, often through the action of second messenger-dependent kinases like protein kinase A (PKA) and protein kinase C (PKC).

Ligand-Receptor Binding Kinetics Studies

The interaction between this compound and its receptors is a dynamic process governed by the rates of association and dissociation. These kinetic parameters, along with the equilibrium dissociation constant (Kd), provide a quantitative measure of the ligand-receptor interaction and are crucial for understanding the potency and efficacy of L-Adrenaline.

The binding of L-Adrenaline to adrenergic receptors is generally characterized by rapid association (k_on) and dissociation (k_off) rates. This rapid kinetic profile allows for a swift response to changes in the concentration of the catecholamine, which is essential for its role as a fast-acting hormone and neurotransmitter.

Studies on β-adrenergic receptors in S49 cells have estimated the association rate constant (k_on) for epinephrine to be greater than 10⁸ M⁻¹min⁻¹ and the dissociation rate constant (k_off) to be greater than 280 min⁻¹. nih.gov This high on-rate contributes to the rapid onset of action, while the high off-rate allows for a quick termination of the signal once the concentration of L-Adrenaline decreases.

The affinity of this compound for different adrenergic receptor subtypes varies, which contributes to its diverse physiological effects. The dissociation constant (Kd), which is the ratio of k_off to k_on (Kd = k_off/k_on), is a measure of the ligand's binding affinity; a lower Kd value indicates a higher affinity.

Research has provided insights into the binding affinities of L-Adrenaline for various adrenergic receptor subtypes. For instance, L-Adrenaline generally exhibits high affinity for β-adrenergic receptors and α-adrenergic receptors. The relative affinities can differ between receptor subtypes, influencing the physiological response at different concentrations of the hormone.

Receptor SubtypeBinding Affinity (Kd/Ki)Reference
α1-Adrenergic~3.0 µM (Kd) nih.gov
β1-AdrenergicData not uniformly available in provided search results-
β2-Adrenergic~630 nM (Kd) dntb.gov.ua

It is important to note that binding kinetics and affinity can be influenced by various factors, including the specific experimental conditions, the cell type or tissue being studied, and the presence of allosteric modulators. The dynamic nature of the ligand-receptor interaction, characterized by these kinetic parameters, is fundamental to the physiological role of this compound.

Advanced Analytical Techniques for L Adrenaline Hydrochloride Research

Chromatographic Methodologies

Chromatography is a cornerstone of analytical chemistry, and various chromatographic methods are indispensable for the study of L-Adrenaline hydrochloride.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. In the context of this compound, HPLC is frequently used to determine its concentration and assess its purity in pharmaceutical formulations and biological samples. nih.govresearchgate.net

A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For instance, a C18 column is often employed with a mobile phase consisting of a mixture of water, methanol, and acetic acid, with the pH adjusted to around 3.1. researchgate.net Detection is typically carried out using a UV detector at a wavelength of 280 nm. researchgate.net To enhance the retention and separation of polar compounds like adrenaline, ion-pairing agents such as 1-octanesulfonic acid sodium salt can be added to the mobile phase. nih.gov

The method's performance is validated by establishing its linearity, precision, and accuracy. Linearity is typically observed over a concentration range relevant to the expected sample concentrations, for example, from 10 ng/mL to 100 ng/mL. researchgate.net The precision of the method is evaluated by determining the intra-day and inter-day relative standard deviation (RSD), which should be low, indicating good repeatability. researchgate.net

Table 1: Example of HPLC Method Parameters for L-Adrenaline Analysis

Parameter Condition
Column Reversed-phase C18 (e.g., Luna Phenomenex, 250x4mm, 5µm)
Mobile Phase Water: Methanol: Acetic Acid (85:10:5), pH 3.1 with ammonium (B1175870) acetate
Detector UV at 280 nm
Internal Standard 3,4 Dihydroxy benzylamine
Linearity Range 10 ng/mL - 100 ng/mL
Intra-day RSD 0.123% (for 60 ng/mL)
Inter-day RSD 0.685% (for 60 ng/mL)

Data sourced from a study on the determination of Epinephrine (B1671497) in pharmaceutical formulations. researchgate.net

Adrenaline is a chiral molecule, existing as two enantiomers: the biologically active L-(-)-adrenaline and the less active D-(+)-adrenaline. nih.govnih.gov Therefore, the separation and quantification of these enantiomers are crucial for ensuring the quality and efficacy of pharmaceutical products. Chiral HPLC is the primary technique used for this purpose. nih.govresearchgate.net

Chiral separation can be achieved using chiral stationary phases (CSPs) or by adding chiral selectors to the mobile phase. Amylose-based stationary phases have proven effective for resolving adrenaline enantiomers. researchgate.net A typical mobile phase for such a separation might consist of a mixture of n-hexane, 2-propanol, methanol, trifluoroacetic acid, and diethylamine (B46881). researchgate.net The inclusion of trifluoroacetic acid and diethylamine is important for improving chromatographic efficiency and resolution between the enantiomers. researchgate.net

The performance of a chiral HPLC method is assessed by its ability to provide baseline separation of the enantiomers, with a resolution factor (Rs) ideally not less than 3.0. researchgate.net The method should also be validated for its linearity, limits of detection (LOD), and limits of quantification (LOQ) for the undesired enantiomer. nih.govresearchgate.net For example, a validated method demonstrated a linear range for the D-enantiomer from 100 to 2,000 µg/mL, with an LOD of 0.15 µg/mL and an LOQ of 0.45 µg/mL. researchgate.net Another approach combines achiral HPLC with a chiral-specific detector, such as a circular dichroism (CD) detector, to determine enantiomeric purity. nih.govnih.gov This HPLC-UV-CD method can detect the D-(+) enantiomer at levels as low as 1% of the total epinephrine composition. nih.govnih.gov

Table 2: Comparison of Achiral and Chiral HPLC Methods for Enantiomeric Purity of Epinephrine

Parameter Achiral HPLC-UV-CD Chiral HPLC
Total Epinephrine (mg/mL) 1.06 1.07
D-(+) Enantiomer (%) 0.5 0.6
D-(+) Epinephrine LOD 1.0% 0.5 µg/mL
D-(+) Epinephrine LOQ 3.1% 1.5 µg/mL

Data from a study comparing the two methods for analyzing an epinephrine drug product. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used in this compound research for identification, quantification, and structural elucidation.

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of MS. scielo.br This hybrid technique is invaluable for the simultaneous identification and quantification of adrenaline and other related catecholamines in complex biological matrices like plasma and urine. scielo.bracs.org

In a typical LC-MS/MS method for catecholamine analysis, a triple-quadrupole mass spectrometer is operated in the positive electrospray ionization (ESI+) mode. acs.orgsigmaaldrich.com The analytes are monitored using multiple reaction monitoring (MRM), which enhances selectivity by monitoring a specific precursor ion to product ion transition. scielo.br The identification of a compound is confirmed by its retention time and its unique mass transition. scielo.br

Derivatization of catecholamines, for instance with propionic anhydride, can be employed to improve their chromatographic retention, ionization efficiency, and fragmentation characteristics, leading to enhanced sensitivity. acs.org Such methods can achieve very low limits of quantification, making them suitable for measuring the low physiological concentrations of these compounds. acs.org

Table 3: LC-MS/MS Method Parameters for Catecholamine Quantification

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Spectrometer Triple-quadrupole
Scan Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 0.5 kV
Desolvation Temperature 600 °C
Collision Gas Argon

Representative settings from a study on the simultaneous quantification of plasma catecholamines. acs.org

Tandem mass spectrometry (MS/MS) is a technique where ions are subjected to two or more stages of mass analysis. wikipedia.org In the first stage, a precursor ion of interest is selected. This ion is then fragmented through processes like collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second stage. wikipedia.orgmdpi.com This process provides detailed structural information about the molecule. mdpi.com

For L-Adrenaline, MS/MS is used to confirm its structure by analyzing its fragmentation pattern. The fragmentation of protonated adrenaline and its oxidized form, adrenochrome (B1665551), has been studied to establish characteristic fragmentation pathways. nih.gov For protonated aminochromes, a characteristic consecutive loss of two carbonyl groups is observed. nih.gov These fragmentation patterns serve as a fingerprint for the identification of adrenaline and its metabolites in various samples. nih.gov The development of extensive mass spectral databases further aids in the identification of unknown compounds by comparing their experimental MS/MS spectra with those in the database. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution and in the solid state. It provides detailed information about the chemical environment of atoms within a molecule.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are the most common types of NMR used for the structural characterization of this compound. chemicalbook.comchemicalbook.com The ¹H NMR spectrum of adrenaline shows distinct signals for the aromatic protons, the protons of the ethylamine (B1201723) side chain, and the methyl group. researchgate.net The chemical shifts and coupling patterns of these signals provide information about the connectivity of the atoms and the conformation of the molecule. researchgate.netnih.gov

Studies have used ¹H NMR to investigate the molecular dynamics of L-adrenaline in the solid state. nih.gov By measuring parameters like the spin-lattice relaxation time (T1) at different temperatures, researchers can study molecular motions such as the reorientation of the methyl group and the conformational motion of the ethylamine side chain. nih.gov For instance, the reorientation of the methyl group in solid L-adrenaline has been characterized by an activation energy of 8.3 ± 0.3 kJ/mol. nih.gov

Table 4: Molecular Motions in Solid L-Adrenaline Studied by ¹H NMR

Molecular Motion Temperature Range Activation Energy (kJ/mol)
Methyl group reorientation 70 K - 250 K 8.3 ± 0.3
Tunnelling assisted relaxation < 70 K 1.9 ± 0.2 (Excitation energy)
Methylene (B1212753) group conformational motion > 250 K > 28

Data from a proton NMR study on polycrystalline L-adrenaline. nih.gov

Proton NMR (1H NMR) for Structural Characterization

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds like this compound. By analyzing the chemical shifts, integration, and coupling patterns of hydrogen nuclei (protons) within the molecule, researchers can confirm its identity and structural integrity.

In a typical ¹H NMR spectrum of this compound, distinct signals correspond to the different protons in the molecule. The aromatic protons on the catechol ring appear in the downfield region of the spectrum, typically between 6.5 and 9.5 ppm, due to the deshielding effect of the aromatic ring currents. The proton attached to the chiral carbon (C-H) and the methylene protons (CH₂) adjacent to the amine group exhibit characteristic shifts and coupling patterns that are crucial for structural confirmation. The methyl group (CH₃) attached to the nitrogen atom appears as a singlet in the upfield region, generally between 2.5 and 3.5 ppm.

Table 1: Typical ¹H NMR Chemical Shifts for this compound

Proton Environment Typical Chemical Shift (δ, ppm)
Aromatic (Ar-H)6.5 - 9.5
Methine (CH-O)3.5 - 5.5
Methylene (CH₂-N)3.0 - 5.0
Methyl (N-CH₃)2.5 - 3.5
Hydroxyl (OH)Variable
Amine (NH)Variable

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

Saturation Transfer Difference (STD) NMR for Ligand-Receptor Epitope Mapping

Saturation Transfer Difference (STD) NMR spectroscopy is a ligand-observed NMR technique that has proven invaluable for studying the binding of ligands, such as L-Adrenaline, to their receptors. uzh.ch This method allows for the identification of the specific parts of a ligand molecule, known as the binding epitope, that are in close contact with the receptor protein. d-nb.infonih.gov

The principle of STD NMR involves selectively irradiating protons of the receptor protein. uzh.chd-nb.info This saturation is then transferred to the bound ligand through spin diffusion. d-nb.info When the ligand dissociates from the receptor, it carries this saturation information, leading to a decrease in the intensity of the corresponding signals in the ligand's NMR spectrum. d-nb.info By comparing the normal spectrum with the one where the protein is saturated, a difference spectrum is generated, which only shows the signals of the protons that were in close proximity to the receptor. uzh.ch

Research has successfully employed STD NMR to map the binding epitopes of epinephrine when interacting with adrenoceptors. uzh.chresearchgate.net These studies have revealed which protons of the epinephrine molecule, such as those on the aromatic ring, the methylene group, and the methyl group, are crucial for receptor binding. uzh.ch This information is instrumental in understanding the molecular basis of ligand-receptor interactions and for the rational design of new drugs. researchgate.net The technique is particularly well-suited for studying weak to medium affinity interactions, which are common in biological systems. uzh.ch

Hyphenated Techniques (LC-NMR, LC-NMR-MS)

Hyphenated techniques, which combine the separation power of liquid chromatography (LC) with the detailed structural information from nuclear magnetic resonance (NMR) and the sensitive detection capabilities of mass spectrometry (MS), offer a powerful approach for the comprehensive analysis of complex mixtures. ijpsjournal.comresearchgate.netrjpn.orgsaspublishers.com LC-NMR and LC-NMR-MS are particularly useful for identifying and characterizing this compound and its degradation products or metabolites in various matrices. glaz-ing.comresearchgate.net

LC-NMR allows for the separation of components in a mixture by LC, followed by the online acquisition of NMR spectra for each separated peak. ijpsjournal.com This provides unambiguous structural information for each compound. The addition of MS to this setup (LC-NMR-MS) provides molecular weight and fragmentation data, further aiding in the identification process. ijpsjournal.comsaspublishers.com

These techniques have been applied to study the degradation of L-Adrenaline, where the degradation products were separated and identified. glaz-ing.com For instance, mass spectrometry has been used to identify degradation products by their mass-to-charge ratio (m/z), revealing molecular ions that correspond to the parent compound and its breakdown products. glaz-ing.com The combination of these techniques provides a robust platform for analyzing complex samples and gaining a deeper understanding of the chemical behavior of this compound. researchgate.net

Spectrophotometric and Spectrofluorimetric Methods

Spectrophotometric and spectrofluorimetric methods are widely used for the quantification and kinetic analysis of this compound due to their simplicity, sensitivity, and cost-effectiveness. mdpi.com

UV-Visible Spectroscopy for Degradation Kinetics

UV-Visible spectroscopy is a valuable tool for studying the degradation kinetics of this compound. nih.gov L-Adrenaline exhibits characteristic absorption maxima in the UV region, which can be monitored over time to follow its degradation. The oxidation of adrenaline leads to the formation of products with different absorption spectra, such as adrenochrome, which has a distinct absorption maximum. mdpi.com

Studies have utilized UV-Vis spectroscopy to investigate the stability of L-Adrenaline in various conditions, including different pH levels and temperatures. nih.gov The rate of degradation can be determined by measuring the decrease in absorbance at the wavelength of maximum absorption for L-Adrenaline or the increase in absorbance at the wavelength corresponding to a degradation product. mdpi.com For example, the oxidation of adrenaline in an alkaline buffer can be monitored by the increase in absorbance at 347 nm. mdpi.com This allows for the calculation of kinetic parameters such as the rate constant and half-life of the degradation reaction.

Table 2: UV-Visible Absorption Maxima for L-Adrenaline and Related Compounds

Compound Wavelength (λmax, nm) Conditions Reference
L-Adrenaline~280Acidic/Neutral pH glaz-ing.com
Iron(III)-Adrenaline Complex432 and 648pH = 5 sciepub.com
Adrenaline Oxidation Product347Alkaline Buffer mdpi.com
Adrenochrome~480- mdpi.com

Fluorimetric Assays for L-Adrenaline Quantification

Fluorimetric assays offer high sensitivity and selectivity for the quantification of L-Adrenaline. chemrevlett.combohrium.com These methods are based on the native fluorescence of L-Adrenaline or the formation of fluorescent derivatives. L-Adrenaline itself can be excited at a specific wavelength, and its emission can be measured for quantification. chemrevlett.com

Several fluorimetric methods have been developed that involve the reaction of L-Adrenaline with a reagent to produce a highly fluorescent product. researchgate.net For instance, L-Adrenaline can react with 1,2-naphthoquinone (B1664529) sulfonate (NQS) in an aqueous solution at a specific pH to form a fluorescent compound. researchgate.net Another approach involves the use of terbium sensitization, where the fluorescence of terbium is enhanced in the presence of L-Adrenaline, allowing for its sensitive determination. sid.ir These methods have been successfully applied to quantify L-Adrenaline in various samples, including pharmaceutical preparations. researchgate.net

Table 3: Examples of Fluorimetric Methods for L-Adrenaline Quantification

Method Excitation (λex, nm) Emission (λem, nm) Key Features Reference
Native Fluorescence279317Simple, direct measurement. chemrevlett.com chemrevlett.com
NQS Derivatization300471Forms a fluorescent product with NQS. researchgate.net researchgate.net
Terbium Sensitization312545Enhanced fluorescence of terbium in the presence of adrenaline. sid.ir sid.ir

Electrochemical Methods for Detection and Quantification

Electrochemical methods are powerful analytical tools for the detection and quantification of this compound due to their high sensitivity, rapid response, and potential for miniaturization. mdpi.comnih.govelectrochemsci.org Since L-Adrenaline is a redox-active molecule, it can be easily oxidized at an electrode surface, providing a measurable electrical signal. mdpi.com

Various electrochemical techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), have been employed for the analysis of L-Adrenaline. nih.govelectrochemsci.orgmdpi.com To enhance the sensitivity and selectivity of these measurements, chemically modified electrodes are often used. nih.govelectrochemsci.orgresearchgate.net These modifications can involve polymers, nanoparticles, or other materials that facilitate the electron transfer process and lower the oxidation potential of adrenaline. nih.govresearchgate.net

For example, a poly(crystal violet) modified glassy carbon electrode has been shown to exhibit a good linear relationship between the oxidation peak current and the concentration of adrenaline. nih.gov Similarly, a penicillamine (B1679230) self-assembled gold electrode has been used for the sensitive determination of epinephrine. electrochemsci.org These methods have demonstrated low detection limits, making them suitable for the analysis of L-Adrenaline in various samples, including pharmaceutical formulations. nih.govresearchgate.netnih.gov

Table 4: Performance of Selected Electrochemical Methods for L-Adrenaline Determination

Electrode Technique Linear Range Detection Limit Reference
Carbon Paste ElectrodeAdsorptive Voltammetry5.0 x 10⁻⁹ - 1.0 x 10⁻⁴ M2.5 x 10⁻⁹ M nih.gov
Poly(crystal violet) Modified GCESquare Wave Voltammetry-2.86 µM nih.gov
Penicillamine/Au ElectrodeCyclic Voltammetry5.0 x 10⁻⁷ - 2.0 x 10⁻⁴ M1 x 10⁻⁷ M electrochemsci.org
Poly(1-methylpyrrole) Modified GCESquare Wave Voltammetry7.5 x 10⁻⁷ - 2.0 x 10⁻⁴ M1.68 x 10⁻⁷ M researchgate.net

Enzyme Immunoassays (ELISA) for Catecholamine Analysis

Enzyme-Linked Immunosorbent Assays (ELISAs) have emerged as a valuable and widely used technique for the quantitative determination of catecholamines, including L-Adrenaline (epinephrine), in various biological samples. nih.goveaglebio.combiocompare.com This method offers a sensitive and efficient alternative to traditional techniques like high-performance liquid chromatography (HPLC). researchgate.netnih.gov The principle behind these assays often involves a competitive binding process where the catecholamine in the sample competes with a labeled antigen for a limited number of antibody binding sites. eaglebio.comresearchgate.netmybiosource.comsceti.co.jp

The development of monoclonal antibodies specific to adrenaline and noradrenaline has been a significant advancement, forming the basis for sensitive ELISAs capable of detecting these catecholamines in concentrations ranging from picograms to nanograms per milliliter. nih.gov These assays are crucial in various research fields, including neuroscience, where they are used to analyze changes in adrenaline levels in conditions like depression, anxiety, and Parkinson's disease. elisakit.cc

A common procedure for catecholamine ELISA involves several key steps:

Extraction: Catecholamines are first extracted from the biological matrix, such as plasma or urine, often using a cis-diol-specific affinity gel. eaglebio.comsceti.co.jpnovusbio.cominvitech.co.uk

Acylation and Enzymatic Conversion: The extracted catecholamines are then acylated and enzymatically converted. sceti.co.jpnovusbio.cominvitech.co.uk This derivatization step is crucial for enhancing the specificity and sensitivity of the assay. elisakits.co.uk

Competitive ELISA: The derivatized sample is then added to a microtiter plate pre-coated with an antigen. An antibody specific to the derivatized catecholamine is added, and a competitive reaction occurs between the sample's catecholamine and the coated antigen for antibody binding. researchgate.netsceti.co.jp

Detection: After an incubation period, unbound components are washed away, and an enzyme-conjugated secondary antibody is added. This is followed by the addition of a substrate that produces a measurable color change, the intensity of which is inversely proportional to the concentration of the catecholamine in the sample. mybiosource.comsceti.co.jp

Detailed Research Findings

Numerous studies have validated the use of ELISA for L-Adrenaline quantification, highlighting its sensitivity, specificity, and reproducibility. Research has demonstrated that ELISA methods can achieve high sensitivity, with some kits reporting detection limits as low as 3.3 pg/mL. immusmol.com The assays are generally specific, with minimal cross-reactivity to other catecholamines and their metabolites when appropriate antibodies and derivatization steps are employed. nih.govresearchgate.netelisakits.co.ukimmusmol.com

For instance, one study reported the development of an ELISA for adrenaline with a quantification range of 1 mg/ml to 100 pg/ml and noted that interference from catecholamine metabolites was minimal at concentrations below 100 ng/ml. nih.gov Another study comparing ELISA to HPLC found that ELISA offered a more sensitive means of catecholamine detection with less intra- and inter-assay variation. researchgate.net The coefficient of variation within assays for adrenaline was reported to be 7.7%, and between assays, it was 10.7%. researchgate.net

Commercially available ELISA kits for L-Adrenaline provide a range of performance characteristics, catering to different research needs. These kits are often designed for use with various sample types, including plasma, urine, serum, and tissue homogenates. eaglebio.comnovusbio.commybiosource.com4adi.com

The following interactive data tables summarize the performance characteristics of several commercially available L-Adrenaline ELISA kits, providing an overview of their detection ranges, sensitivities, and sample requirements.

Interactive Data Table 1: Performance Characteristics of L-Adrenaline ELISA Kits (Plasma)

Kit/ReferenceSample TypeDetection Range (pg/mL)Sensitivity (pg/mL)Intra-Assay CV (%)Inter-Assay CV (%)
Novus Biologicals (KA1882) novusbio.comPlasma18 - 666710< 10.27Not Specified
Eagle Biosciences (Adrenaline Sensitive) eaglebio.comPlasma150 - 25,0001.6Not SpecifiedNot Specified
MyBioSource (MBS721331) mybiosource.comPlasmaNot Specified1.0< 15< 15
Biovision (E4462) transcriptionfactor.orgPlasma5 - 320< 1.2Not SpecifiedNot Specified
Alpha Diagnostic Intl. 4adi.comPlasma7.813 - 500< 4.688< 8Not Specified
Creative Diagnostics (IVDEIA05700) creative-diagnostics.comPlasmaNot Specified10Not SpecifiedNot Specified
Eagle Biosciences (Adrenaline Assay) eaglebio.comPlasmaNot Specified5Not SpecifiedNot Specified
Adrenaline ELISA Kit elisakits.co.ukPlasmaNot Specified10Not SpecifiedNot Specified
Immusmol (Ultra-Sensitive) immusmol.comPlasma500 - 80,0003.3Not SpecifiedNot Specified

Interactive Data Table 2: Performance Characteristics of L-Adrenaline ELISA Kits (Urine)

Kit/ReferenceSample TypeDetection Range (ng/mL)Sensitivity (ng/mL)Intra-Assay CV (%)Inter-Assay CV (%)
Novus Biologicals (KA1882) novusbio.comUrine0.7 - 2000.9< 10.27Not Specified
Biovision (E4462) transcriptionfactor.orgUrine0.005 - 0.32< 0.0012Not SpecifiedNot Specified
Creative Diagnostics (IVDEIA05700) creative-diagnostics.comUrineNot Specified0.3Not SpecifiedNot Specified
3-CAT Research ELISA Kit elisakits.co.ukCell CultureAD/DOP: 0.5 - 80AD/DOP: 0.259.3 - 17.1 (AD)11.2 - 16.3 (AD)
Eagle Biosciences (Adrenaline Assay) eaglebio.comUrine0.5 - 2500.08Not SpecifiedNot Specified
Adrenaline ELISA Kit elisakits.co.ukUrine1 - 2000.3Not SpecifiedNot specified

The cross-reactivity of these assays is a critical parameter, ensuring that the antibody specifically binds to L-Adrenaline with minimal interference from structurally similar compounds. Manufacturers typically provide data on the cross-reactivity with other catecholamines like noradrenaline and dopamine (B1211576), as well as their metabolites. For example, one kit reports a cross-reactivity of 0.20% with derivatized noradrenaline and less than 0.0007% with derivatized dopamine. elisakits.co.uk Another study found that their developed ELISA for adrenaline was not significantly affected by catecholamine metabolites at concentrations below 100 ng/ml. nih.gov

Advanced Research Models and Methodologies

In Vitro Cellular Models for L-Adrenaline Studies

In vitro models provide a controlled environment to dissect the specific cellular and molecular effects of L-Adrenaline hydrochloride. These systems are instrumental in understanding its direct interactions with cells and their components.

This compound is a significant modulator of platelet function and coagulation. In vitro studies utilizing human blood samples are fundamental to understanding its role in hemostasis and thrombosis. Research has demonstrated that clinically relevant concentrations of adrenaline can enhance platelet aggregation, particularly when combined with subthreshold concentrations of other agonists like collagen. nih.gov This augmentation of platelet response is a key area of investigation.

Methodologies such as confocal microscopy and flow cytometry are employed to assess the effects of this compound on thrombus formation under flow conditions. nih.gov These studies have revealed that adrenaline can increase the exposure of phosphatidylserine on the surface of platelets, a critical step in the coagulation cascade. nih.gov Furthermore, in vitro models have been used to show that this compound can potentiate adenosine (B11128) diphosphate (ADP)-induced platelet aggregation and activation in blood samples from patients undergoing antiplatelet therapy. nih.gov The binding of adrenaline to α2A-adrenergic receptors on platelets is a key initiating event in these processes. nih.gov

Key In Vitro Findings on L-Adrenaline and Platelet Function

FindingMethodologyKey Agonist/ReceptorReference
Augmented platelet aggregationImpedance AggregometryCollagen nih.gov
Increased phosphatidylserine exposureFlow Cytometry, Confocal MicroscopyCollagen nih.gov
Potentiated ADP-induced aggregationImpedance AggregometryADP, α2A-adrenergic receptor nih.gov
Increased active fibrinogen receptor bindingFlow CytometryADP nih.gov

The impact of this compound on the nervous system, particularly concerning oxidative stress, is investigated using neuronal cell models. The human neuroblastoma cell line, SH-SY5Y, is a commonly used in vitro model for studying adrenaline-induced neurotoxicity. scielo.brlsuhsc.edu Research has shown that exposure of SH-SY5Y cells to adrenaline can lead to a concentration- and time-dependent loss of cell viability. scielo.brusp.br

These studies utilize cytotoxicity assays, such as the lactate dehydrogenase (LDH) release assay and the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay, to quantify cell death. scielo.brlsuhsc.edu The underlying mechanism is believed to involve oxidative stress resulting from adrenaline's autoxidation and the formation of reactive pro-oxidant species. usp.br In these models, adrenaline has been shown to cause mitochondrial distress, which can ultimately lead to cell death. lsuhsc.eduusp.br The use of antioxidants in these cell culture systems helps to elucidate the role of oxidative pathways in adrenaline-induced neuronal damage.

To precisely characterize the interaction between this compound and its receptors, researchers utilize receptor expression systems. These systems typically involve transfecting cell lines, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, with the gene for a specific adrenergic receptor subtype. This allows for the high-level expression of a single receptor type in a controlled cellular environment, facilitating detailed binding studies.

Radioligand binding assays are a cornerstone of this research, considered the gold standard for quantifying G protein-coupled receptor expression. nih.gov These assays use radioactively labeled ligands to determine the binding affinity and density of adrenergic receptors. nih.gov Through competition binding experiments, where unlabeled this compound competes with a radioligand, its affinity for different α- and β-adrenergic receptor subtypes can be determined. nih.gov Recent advancements in cryo-electron microscopy (cryo-EM) have further illuminated the distinct binding conformations of epinephrine (B1671497) when it engages with α- and β-adrenergic receptors, providing a deeper understanding of its signaling mechanisms. researchgate.net

Non-Human Preclinical Models for L-Adrenaline Research

Preclinical animal models are indispensable for studying the systemic and physiological effects of this compound in a complex living organism, providing insights that cannot be obtained from in vitro studies alone.

Rodent models, particularly mice and rats, are widely used for the pharmacological characterization of this compound. These models are instrumental in evaluating its effects on cardiovascular function, metabolism, and other physiological systems. For example, inhalation studies in F344/N rats and B6C3F1 mice have been conducted to assess the effects of L-epinephrine hydrochloride on various organs. nih.gov

In studies investigating the role of adrenaline in cardiac arrest, murine models have been developed to evaluate its impact on the return of spontaneous circulation (ROSC) and subsequent organ injury. nih.gov These studies have shown that while adrenaline is routinely used in resuscitation, its administration can be associated with increased myocardial injury, inflammation, and fibrosis in the post-resuscitation period. nih.gov Such findings in rodent models are crucial for understanding the potential adverse effects of this compound and for exploring alternative therapeutic strategies.

Summary of L-Adrenaline Effects in a Murine Cardiac Arrest Model

Outcome MeasureEffect of AdrenalineReference
Return of Spontaneous Circulation (ROSC)No significant improvement nih.gov
Overall SurvivalNo significant improvement nih.gov
Mortality after ROSCIncreased rate of mortality nih.gov
Myocardial InjuryIncreased nih.gov
End-Organ Inflammation & FibrosisIncreased nih.gov

Non-human primates (NHPs), such as rhesus monkeys and baboons, serve as critical translational models in biomedical research due to their close genetic, physiological, and immunological similarities to humans. nih.govresearchgate.net These models are particularly valuable for studying complex human diseases and for the preclinical evaluation of new therapies. nih.gov

In the context of this compound research, NHPs can provide vital data on its cardiovascular, metabolic, and neurological effects that are highly predictive of human responses. For instance, the common marmoset is an attractive NHP model for investigating central nervous system development and diseases. nih.gov The use of NHP models allows for the study of complex physiological processes and the long-term consequences of adrenergic system modulation in a system that closely mimics human biology, bridging the gap between basic research and clinical application. nih.gov

Computational Chemistry and Molecular Modeling of L-Adrenaline

Computational chemistry and molecular modeling serve as powerful tools to investigate the structural, energetic, and interactive properties of L-Adrenaline at a molecular level. These methods provide insights that are often difficult to obtain through experimental means alone.

Ligand-Receptor Docking and Dynamics Simulations

Molecular dynamics (MD) simulations and docking studies are crucial for understanding how L-Adrenaline (epinephrine) interacts with its biological targets, primarily adrenergic receptors (ARs). These simulations model the dynamic process of ligand binding and the subsequent conformational changes in the receptor.

Researchers have used MD simulations to explore the binding of agonists like adrenaline to β-adrenergic receptors. plos.org These simulations reveal that the binding process can involve novel agonist binding modes that differ from those observed for antagonists in static crystal structures. plos.org For instance, cryo-electron microscopy structures of the α2A-AR in complex with epinephrine, reinforced by molecular dynamics simulations, show that epinephrine adopts different conformations when binding to α- and β-adrenergic receptors. nih.gov

Key interactions stabilizing the L-Adrenaline-receptor complex have been identified through these computational models. Gaussian accelerated molecular dynamics (GaMD) simulations have validated that epinephrine forms stable hydrogen bonds with specific residues, such as D128(3.32), within the α2A-AR binding pocket. nih.gov Furthermore, simulations suggest that internal water molecules play a significant role in stabilizing unique interaction networks between the ethanolamine moiety of L-Adrenaline and receptor residues like Asp(3.32) and Asn(7.39), which may differ from the interactions seen with inverse agonists. plos.org These detailed interaction models are fundamental for the rational design of new therapeutic agents targeting adrenergic pathways. plos.orgnih.gov

Receptor SubtypeKey Interacting ResidueType of InteractionComputational Method
α2A-Adrenergic ReceptorD128(3.32)Hydrogen BondGaMD Simulation
β-Adrenergic ReceptorsAsp(3.32)Water-Mediated InteractionMD Simulation
β-Adrenergic ReceptorsAsn(7.39)Water-Mediated InteractionMD Simulation
Table 1: Key residue interactions for L-Adrenaline with adrenergic receptors identified through molecular dynamics and simulation studies. plos.orgnih.gov

Quantum Chemical Methods for Reaction Mechanisms

Quantum chemical methods, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are employed to investigate the electronic structure and reactivity of L-Adrenaline. researchgate.net These calculations provide a fundamental understanding of reaction mechanisms, molecular stability, and spectroscopic properties. researchgate.netdergipark.org.tr

DFT has been used to study the potential role of adrenaline in oxidative stress, elucidating its reaction mechanisms with free radicals. researchgate.net Such studies predict the feasibility of different reaction pathways and help determine the most likely mechanisms of action. researchgate.netacs.org For example, theoretical calculations using DFT have been applied to model the deprotonation process of adrenaline, showing that the proton loss is most likely to occur from the amino group, followed by the catechol ring, and least likely from the aliphatic hydroxyl group. researchgate.net

Simulation studies using both semi-empirical methods and DFT have been conducted to map the synthesis pathway of adrenaline from phenylalanine, calculating thermodynamic properties (ΔH, ΔS, ΔG) and energy barriers for each reaction step. researchgate.netsemanticscholar.org Furthermore, the combination of DFT and HF methods has been used to predict the optimized molecular geometry, vibrational frequencies, and charge distribution of the epinephrine molecule. dergipark.org.tr These studies provide detailed insights into bond lengths, bond angles, and the distribution of electronic charge, which are critical for understanding the molecule's reactivity. researchgate.netdergipark.org.tr

Computational MethodInvestigated Property/MechanismKey Finding
Density Functional Theory (DFT)Stepwise DeprotonationProton loss is most feasible from the amino group. researchgate.net
DFTFree Radical ScavengingPredicts hydrogen transfer and SPLET as primary mechanisms. researchgate.netacs.org
DFT and Hartree-Fock (HF)Molecular Geometry & Charge DistributionCalculated optimal bond lengths, angles, and atomic charges. researchgate.netdergipark.org.tr
Semi-empirical (PM3) & DFTSynthesis PathwayCalculated thermodynamic functions for synthesis from phenylalanine. researchgate.netsemanticscholar.org
Table 2: Applications of quantum chemical methods in the study of L-Adrenaline. researchgate.netdergipark.org.trresearchgate.netacs.orgresearchgate.netresearchgate.netsemanticscholar.org

Structure-Activity Relationship (SAR) Analysis via Computational Approaches

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that relates the chemical structure of a molecule to its biological activity. wikipedia.org Computational approaches, especially Quantitative Structure-Activity Relationship (QSAR) models, build mathematical relationships between molecular descriptors and activity. wikipedia.orgcreative-proteomics.com

For L-Adrenaline and related catecholamines, SAR studies help identify the molecular components critical for their effects. nih.gov The catechol moiety (the 1,2-dihydroxybenzene group) is crucial for the ability of catecholamines to trap free radicals. researchgate.net Classical SAR studies have suggested that while the N-methyl amino group is key for binding to the alpha-adrenergic receptor, the intrinsic aggregating activity is a function of the catechol moiety. nih.gov

Computational SAR approaches can quantify these relationships. By calculating various molecular descriptors (e.g., electronic properties, hydrophobicity, steric factors) and correlating them with biological activity using statistical methods like multiple linear regression or machine learning algorithms, predictive QSAR models can be developed. creative-proteomics.com While a specific QSAR model for a single compound like L-Adrenaline is not typical, the principles are applied to series of its analogs to optimize potency and selectivity. These computational models help predict the activity of novel compounds, accelerating the drug discovery process by prioritizing candidates for synthesis and testing. creative-proteomics.com The conformational structure of catecholamine neurotransmitters, as studied by theoretical and experimental methods, is known to influence receptor binding and metabolic levels. researchgate.net

Oxidative Stress and Antioxidant Properties of L-Adrenaline

L-Adrenaline, as a catecholamine, possesses significant antioxidant properties that allow it to counteract oxidative stress. This activity stems from its chemical structure, which enables it to participate in free radical scavenging and metal ion chelation.

Free Radical Scavenging Mechanisms

L-Adrenaline is an effective free radical scavenger, a property largely attributed to its catechol structure. acs.orgresearchgate.net Computational and in vitro studies have clarified its antioxidant mechanisms against various reactive oxygen species (ROS). nih.gov

Density Functional Theory (DFT) studies predict that L-Adrenaline can act as an efficient free radical scavenger in both lipid and aqueous environments. researchgate.netacs.org The primary mechanisms depend on the polarity of the medium:

Hydrogen Atom Transfer (HAT): In lipid or nonpolar media, L-Adrenaline is predicted to scavenge radicals primarily through the direct transfer of a hydrogen atom from one of its catechol hydroxyl groups. acs.orgnih.gov This one-step process is favored in nonpolar solvents. acs.org

Sequential Proton Loss Electron Transfer (SPLET): In aqueous media, a two-step SPLET mechanism is more likely. acs.orgacs.org This pathway involves the initial deprotonation of a hydroxyl group followed by the transfer of an electron to the free radical.

Computational studies have shown that L-Adrenaline reacts with hydroperoxyl radicals (•OOH) faster than Trolox, a well-known antioxidant reference compound, suggesting it is a superior peroxyl radical scavenger. acs.org Experimental assays confirm its potent activity; at a concentration of 30 µg/mL, L-Adrenaline inhibited lipid peroxidation in a linoleic acid emulsion by 74.2%. researchgate.netnih.gov This is comparable to standard antioxidants like BHA (83.3%) and BHT (82.1%). nih.gov

CompoundInhibition of Lipid Peroxidation (%) at 30 µg/mL
L-Adrenaline74.2%
Butylated Hydroxyanisole (BHA)83.3%
Butylated Hydroxytoluene (BHT)82.1%
Trolox81.3%
α-Tocopherol68.1%
Table 3: Comparison of the inhibitory effect of L-Adrenaline and standard antioxidants on linoleic acid peroxidation. researchgate.netnih.gov

Metal Ion Chelation in Antioxidant Activity

In addition to direct radical scavenging, L-Adrenaline can exert antioxidant effects by chelating metal ions, particularly transition metals like iron (Fe²⁺) and copper (Cu²⁺). nih.govsemanticscholar.org These metal ions can catalyze the formation of highly reactive oxygen species, such as the hydroxyl radical (•OH), through Fenton-type reactions. acs.org

By binding to these metal ions, L-Adrenaline sequesters them, preventing their participation in redox cycling and subsequent ROS generation. acs.orgresearchgate.net The catechol structure of L-Adrenaline is well-suited for chelation, as its two adjacent hydroxyl groups can form a stable complex with a metal cation. semanticscholar.org In vitro assays have demonstrated the ferrous ion (Fe²⁺) chelating activity of L-Adrenaline. researchgate.netnih.gov Computational studies further propose that L-Adrenaline can efficiently inhibit oxidative stress induced by copper(II)-ascorbate mixtures by sequestering Cu(II) ions. researchgate.netacs.org This dual-function activity—scavenging existing radicals and preventing their formation via metal chelation—makes L-Adrenaline a versatile protector against oxidative stress. acs.org

Future Directions in L Adrenaline Hydrochloride Research

Development of Novel Stereo-selective Synthetic Pathways

The therapeutic efficacy of L-adrenaline is intrinsically linked to its stereochemistry, with the L-enantiomer being significantly more potent than the D-enantiomer. researchgate.net Consequently, the development of highly efficient and economically viable stereo-selective synthetic routes remains a priority. Future research is focused on creating novel catalytic systems, including chiral catalysts and biocatalysts, to improve enantiomeric purity and yield. The goal is to move beyond classical resolution methods, which are often inefficient, towards more direct and sustainable synthetic strategies. Advances in asymmetric synthesis, such as chiral ligand-metal complex catalysis and organocatalysis, hold promise for producing L-adrenaline with near-perfect stereoselectivity, reducing the presence of the less active D-isomer and ensuring a more consistent and effective therapeutic agent.

Elucidation of Subtle Receptor Subtype Specificities and Downstream Signaling

L-adrenaline exerts its diverse physiological effects by interacting with various adrenergic receptor (AR) subtypes, broadly classified into α and β categories. While the major signaling pathways are well-characterized, a deeper understanding of the subtle specificities of L-adrenaline for different receptor subtypes and their downstream signaling cascades is an active area of research.

Recent studies using techniques like cryo-electron microscopy have revealed that L-adrenaline can adopt different binding conformations when engaging with α- and β-adrenergic receptors. osti.govnih.gov This structural plasticity may be a key determinant of receptor-specific signaling outcomes. Furthermore, research is uncovering the complexities of "biased agonism," where L-adrenaline can preferentially activate certain downstream pathways over others at the same receptor.

Future investigations will likely focus on:

Non-canonical signaling: Beyond the classic G-protein-dependent pathways, L-adrenaline can also signal through G-protein-independent pathways, often involving β-arrestins. nih.govnih.gov Elucidating the triggers and consequences of these non-canonical pathways is crucial for a complete picture of L-adrenaline's actions.

Receptor dimerization: The formation of homodimers and heterodimers between different adrenergic receptor subtypes can influence ligand binding, signaling, and receptor trafficking. Understanding how L-adrenaline modulates the function of these receptor complexes is a key area for future exploration.

Table 1: Adrenergic Receptor Subtypes and Primary Signaling Pathways

Receptor Subtype Primary G-protein Coupling Second Messenger Primary Effect
α1 Gq ↑ IP3, DAG Smooth muscle contraction
α2 Gi ↓ cAMP Inhibition of neurotransmitter release
β1 Gs ↑ cAMP Increased heart rate and contractility
β2 Gs ↑ cAMP Smooth muscle relaxation
β3 Gs ↑ cAMP Lipolysis

Advanced Understanding of L-Adrenaline Degradation and Stabilization

L-adrenaline is notoriously unstable in solution, particularly when exposed to light, heat, and changes in pH. researchgate.net Its degradation involves processes like oxidation and racemization, the latter leading to the formation of the less potent D-adrenaline. researchgate.netnih.govresearchgate.netscispace.com This instability poses significant challenges for the formulation and storage of pharmaceutical preparations.

Future research in this area is directed towards:

Mechanistic studies: A more detailed understanding of the kinetics and mechanisms of L-adrenaline degradation pathways, including oxidation to adrenochrome (B1665551) and subsequent polymerization, is needed. researchgate.netresearchgate.net Studies have identified degradation products such as D-adrenaline and L- and D-adrenaline sulfonate. nih.gov

Novel stabilization strategies: The development of advanced formulation strategies to enhance the stability of L-adrenaline hydrochloride is a critical goal. This includes the exploration of new antioxidants, chelating agents, and optimized buffer systems to minimize degradation. researchgate.netumn.edu Studies on the effects of pH have shown that a range of 2.5-4.5 provides maximum stability for some adrenaline derivatives. nih.govresearchgate.net

Predictive models: The creation of robust kinetic models that can predict the rate of L-adrenaline degradation under various storage conditions would be invaluable for determining optimal shelf-life and storage recommendations. nih.gov

Table 2: Factors Influencing this compound Stability

Factor Effect on Stability
pH Less stable in alkaline solutions; more stable in acidic conditions. researchgate.netresearchgate.net
Light Exposure to light accelerates degradation. researchgate.net
Temperature Higher temperatures increase the rate of degradation. researchgate.net
Oxidizing Agents Presence of oxygen and metal ions can catalyze oxidation. nih.govresearchgate.net

Integration of Multi-Omics Approaches in Catecholamine Research

For instance, transcriptomic studies have begun to map the gene expression profiles in human skeletal muscle following L-adrenaline administration, revealing coordinated regulation of genes involved in carbohydrate and protein metabolism, as well as a surprising impact on genes related to immunity and inflammation. researchgate.netnih.govresearchgate.netoup.com

Future research will likely involve:

Proteomic analysis to identify changes in protein expression and post-translational modifications in response to L-adrenaline signaling.

Metabolomic studies to map the alterations in cellular metabolite profiles, providing a direct readout of the metabolic shifts induced by L-adrenaline.

Integrative analysis of multi-omics data to construct comprehensive models of L-adrenaline's action, from receptor binding to downstream changes in gene expression, protein function, and metabolic flux.

Refined Computational Models for Predicting L-Adrenaline Interactions

Computational modeling and molecular dynamics (MD) simulations have become powerful tools for studying ligand-receptor interactions at an atomic level. nih.govacs.org These in silico approaches can provide insights into the precise binding modes of L-adrenaline with different adrenergic receptor subtypes and predict the functional consequences of these interactions. nih.govresearchgate.netresearchgate.netresearchgate.net

Future directions in this field include:

Enhanced sampling techniques: The use of advanced MD simulation methods to explore the conformational landscape of adrenergic receptors upon L-adrenaline binding, providing a more dynamic picture of receptor activation. plos.orgbiorxiv.org

Prediction of ligand efficacy: Developing computational models that can accurately predict not only the binding affinity but also the functional efficacy (i.e., whether a ligand is an agonist, antagonist, or biased agonist) of novel compounds targeting adrenergic receptors. biorxiv.org

Integration with experimental data: Combining computational predictions with experimental data from techniques like cryo-EM and NMR spectroscopy to build and validate more accurate models of L-adrenaline-receptor complexes. osti.govnih.gov Recent studies have used MD simulations to investigate the dynamics of adrenaline in the binding pocket of the β2-adrenergic receptor. nih.govacs.org

Exploration of L-Adrenaline's Role in Cellular Homeostasis Beyond Canonical Pathways

While L-adrenaline is best known for its role in the "fight-or-flight" response, emerging evidence suggests that it also plays a broader role in maintaining cellular and organismal homeostasis. quora.comclevelandclinic.org This includes its influence on processes such as immune modulation, cell metabolism, and gene expression. researchgate.netnih.govoup.comnih.gov

Future research is poised to uncover novel aspects of L-adrenaline's function, such as:

Crosstalk with other signaling pathways: Investigating the interplay between adrenergic signaling and other key cellular pathways, such as insulin (B600854) signaling. nih.govresearchgate.net For example, L-adrenaline has been shown to inhibit PI3Kα via the Hippo kinases, revealing a direct link between these two pathways. nih.govresearchgate.net

Long-term effects of adrenergic stimulation: Moving beyond the acute effects of L-adrenaline to understand the consequences of chronic or pulsatile adrenergic stimulation on cellular function and gene expression programs.

Tissue-specific roles: Exploring the diverse and sometimes opposing roles of L-adrenaline in different tissues and cell types, which are determined by the specific complement of adrenergic receptors and downstream signaling components present. youtube.comkhanacademy.orgyoutube.com

By pursuing these future research directions, the scientific community will continue to build upon our knowledge of this compound, leading to a more nuanced understanding of its physiological roles and potentially paving the way for novel therapeutic strategies.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for verifying the identity and purity of l-Adrenaline hydrochloride in laboratory settings?

  • Methodology : Use ultraviolet-visible (UV-Vis) spectrophotometry (absorption spectrum in 0.01 M HCl at 1:25,000 dilution) and infrared (IR) spectrophotometry (potassium bromide disk method). Compare spectra with reference standards to confirm identity . For purity, conduct tests for heavy metals , related substances , and optical rotation (specific rotation range: −50.0° to −53.5° in 1 M HCl) .

Q. How should this compound solutions be prepared and stored to ensure stability?

  • Protocol : Dissolve in diluted hydrochloric acid (0.09% w/v HCl) to achieve pH 3.0–3.4. Store in tight, light-resistant containers under nitrogen to prevent oxidation and degradation. Solutions gradually darken due to auto-oxidation; use freshly prepared solutions for critical experiments .

Q. What quality control criteria are essential for this compound in injectable formulations?

  • Standards : The compound must contain 0.085–0.115% w/v adrenaline (C₉H₁₃NO₃) and comply with pH testing (adjusted with HCl). Validate using HPLC for quantitative analysis and monitor degradation products like adrenochrome via spectrophotometry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pH-dependent optical rotation data for this compound?

  • Analysis : Replicate measurements using 1 M HCl as the solvent and a 100 mm pathlength cell. Compare results against the reference range ([α]²⁰_D = −50.0° to −53.5°). If inconsistencies persist, validate instrument calibration and exclude oxygen exposure during testing .

Q. What experimental designs are optimal for studying the pharmacokinetic interactions of this compound with local anesthetics (e.g., lidocaine)?

  • Design : Use crossover studies in animal models (e.g., dogs) to compare plasma concentration-time profiles of lidocaine with/without adrenaline. Apply non-compartmental analysis for pharmacokinetic parameters (AUC, Cₘₐₓ) and use ANOVA for statistical significance (p < 0.05) .

Q. How can advanced spectrophotometric techniques address challenges in detecting low-concentration impurities in this compound?

  • Approach : Employ ion-pair chromatography (e.g., with bromothymol blue) or derivatization methods (e.g., 1,2-naphthoquinone-4-sulfonic acid) to enhance sensitivity. Validate limits of detection (LOD) and quantification (LOQ) using ICH guidelines .

Q. What strategies improve the stability of this compound in aqueous solutions for long-term experiments?

  • Optimization : Add antioxidants (e.g., sodium metabisulfite) and buffer with citrate-phosphate (pH 3.0–4.0). Store aliquots at −20°C in airtight vials to minimize freeze-thaw degradation. Monitor stability via HPLC-UV at 282 nm .

Data Analysis and Reproducibility

Q. How should researchers statistically analyze contradictory results in adrenaline-induced vascular response studies?

  • Framework : Normalize data to cross-sectional tissue area and express responses as absolute tension (mN). Apply mixed-effects models to account for inter-subject variability. Use post-hoc tests (e.g., Tukey’s) for pairwise comparisons .

Q. What validation steps are critical when adapting USP methods for this compound analysis to novel matrices (e.g., biological fluids)?

  • Validation : Perform matrix effect studies (e.g., spike-and-recovery in plasma), assess selectivity against endogenous compounds, and establish linearity (1–200 ng/mL range). Cross-validate with LC-MS/MS for confirmatory analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.